molecular formula C8H12N2O5 B12903621 3-(Diethoxymethyl)-4-nitro-1,2-oxazole CAS No. 87149-82-4

3-(Diethoxymethyl)-4-nitro-1,2-oxazole

Cat. No.: B12903621
CAS No.: 87149-82-4
M. Wt: 216.19 g/mol
InChI Key: MFMGEKPWYLBCAD-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)-4-nitroisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)-4-nitroisoxazole typically involves the reaction of 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides with appropriate reagents . The reaction conditions often include the use of solvents like ethanol (EtOH) at room temperature (25°C) and subsequent transformations in acetonitrile (MeCN) at elevated temperatures (85°C) .

Industrial Production Methods

Industrial production methods for 3-(Diethoxymethyl)-4-nitroisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)-4-nitroisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Diethoxymethyl)-4-aminoisoxazole.

    Reduction: Formation of 3-(Diethoxymethyl)-4-nitrosoisoxazole.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

3-(Diethoxymethyl)-4-nitroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)-4-nitroisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethoxymethyl)-4-nitrobenzene
  • 3-(Diethoxymethyl)-4-nitropyridine
  • 3-(Diethoxymethyl)-4-nitrothiophene

Uniqueness

3-(Diethoxymethyl)-4-nitroisoxazole is unique due to its isoxazole ring structure, which imparts specific electronic and steric properties.

Properties

CAS No.

87149-82-4

Molecular Formula

C8H12N2O5

Molecular Weight

216.19 g/mol

IUPAC Name

3-(diethoxymethyl)-4-nitro-1,2-oxazole

InChI

InChI=1S/C8H12N2O5/c1-3-13-8(14-4-2)7-6(10(11)12)5-15-9-7/h5,8H,3-4H2,1-2H3

InChI Key

MFMGEKPWYLBCAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NOC=C1[N+](=O)[O-])OCC

Origin of Product

United States

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